GallicAcidBenzylEster

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

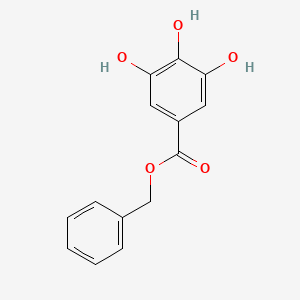

GallicAcidBenzylEster is an organic compound derived from 3,4,5-Trihydroxybenzoic acid, commonly known as gallic acid. This ester is formed by the esterification of gallic acid with benzyl alcohol. It is known for its antioxidant properties and is used in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of GallicAcidBenzylEster typically involves the esterification of 3,4,5-Trihydroxybenzoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can produce the ester in larger quantities. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

GallicAcidBenzylEster undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the ester back to its corresponding alcohol and acid.

Substitution: The ester can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: 3,4,5-Trihydroxybenzoic acid and benzyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis Precursor : Gallic Acid Benzyl Ester serves as a precursor in the synthesis of more complex organic molecules. It can be utilized in the production of various derivatives that are important in pharmaceutical chemistry.

Biology

- Antioxidant Activity : The compound is extensively studied for its antioxidant properties, which involve scavenging free radicals and reactive oxygen species. This activity is crucial for protecting cells against oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Medicine

- Therapeutic Potential : Research indicates that Gallic Acid Benzyl Ester may possess anti-inflammatory and anticancer properties. Studies have shown its effectiveness in inhibiting cancer cell proliferation and promoting apoptosis in certain cancer types.

Industry

- Food and Cosmetics Additive : Due to its antioxidant properties, Gallic Acid Benzyl Ester is used as an additive in food preservation and cosmetic formulations to enhance product stability and shelf life.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of Gallic Acid Benzyl Ester on human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Antioxidant Efficacy

In another study focused on oxidative stress, Gallic Acid Benzyl Ester demonstrated superior antioxidant activity compared to other gallate esters. This research highlighted its potential use as a natural preservative in food products, effectively extending their shelf life by reducing oxidative degradation.

Wirkmechanismus

The mechanism of action of GallicAcidBenzylEster primarily involves its antioxidant activity. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. It interacts with molecular targets such as enzymes and signaling pathways involved in oxidative stress response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl gallate: The methyl ester of gallic acid, known for its antioxidant properties.

Ethyl gallate: The ethyl ester of gallic acid, also used for its antioxidant effects.

Propyl gallate: The propyl ester of gallic acid, commonly used as a food additive for its antioxidant properties.

Uniqueness

GallicAcidBenzylEster is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical and physical properties compared to other esters of gallic acid. Its benzyl group provides additional stability and lipophilicity, making it suitable for various applications in different fields .

Biologische Aktivität

Gallic Acid Benzyl Ester (GABE), derived from gallic acid through esterification with benzyl alcohol, exhibits significant biological activities, particularly due to its antioxidant properties. This article explores the compound's mechanisms of action, pharmacological effects, and potential applications in various fields.

GABE is characterized by its ability to scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems. The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage. This property is crucial for protecting cells from oxidative damage associated with various diseases.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.25 g/mol |

| CAS Number | 50888-96-5 |

| Solubility | Soluble in organic solvents |

| Antioxidant Activity | High |

Antioxidant Activity

GABE's primary biological activity is its antioxidant capacity. Research indicates that GABE can effectively reduce oxidative stress markers in vitro and in vivo. Studies have shown that it significantly decreases levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase.

Anti-inflammatory Effects

GABE has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In experimental models, GABE reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential in managing inflammatory conditions.

Anticancer Potential

Research has also explored GABE's anticancer effects. In vitro studies have shown that GABE can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspases and modulate the expression of Bcl-2 family proteins, thus promoting programmed cell death .

Case Studies

-

Antioxidant Efficacy in Diabetic Models :

A study involving diabetic rats treated with GABE showed a significant reduction in blood glucose levels and improvement in lipid profiles. The treatment group exhibited lower oxidative stress markers compared to the control group, suggesting GABE's protective role against diabetes-induced oxidative damage . -

Anti-inflammatory Activity :

In a controlled trial on rheumatoid arthritis patients, GABE supplementation resulted in decreased joint swelling and pain, correlating with reduced serum levels of inflammatory markers such as C-reactive protein (CRP) and IL-6 . -

Anticancer Activity :

An experiment conducted on human breast cancer cells demonstrated that GABE inhibited cell proliferation by inducing cell cycle arrest at the G1 phase. The study indicated that GABE treatment led to significant downregulation of cyclin D1 and upregulation of p21, a cyclin-dependent kinase inhibitor.

Comparative Analysis with Similar Compounds

GABE shares similarities with other esters of gallic acid, such as methyl gallate and ethyl gallate, but exhibits unique properties due to the benzyl group. This section compares their biological activities:

Table 2: Comparison of Biological Activities

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| Gallic Acid Benzyl Ester | High | Moderate | High |

| Methyl Gallate | Moderate | Low | Moderate |

| Ethyl Gallate | Moderate | Moderate | Low |

Eigenschaften

IUPAC Name |

benzyl 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c15-11-6-10(7-12(16)13(11)17)14(18)19-8-9-4-2-1-3-5-9/h1-7,15-17H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCCQNGKAFBWAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C(=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.